
2-Cyclopropyl-3,5-difluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is typically a pale-yellow to yellow-brown liquid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3,5-difluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropyl-3,5-difluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the aldehyde . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Cyclopropyl-3,5-difluorobenzoic acid.
Reduction: 2-Cyclopropyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3,5-difluorobenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylbenzaldehyde: Similar structure but lacks the fluorine atoms.
Uniqueness
2-Cyclopropyl-3,5-difluorobenzaldehyde is unique due to the combination of the cyclopropyl group and two fluorine atoms on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H8F2O |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2-cyclopropyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-8-3-7(5-13)10(6-1-2-6)9(12)4-8/h3-6H,1-2H2 |
InChI-Schlüssel |
BTPXEIBAUWVLLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C(C=C2F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


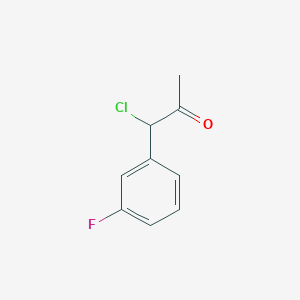
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)

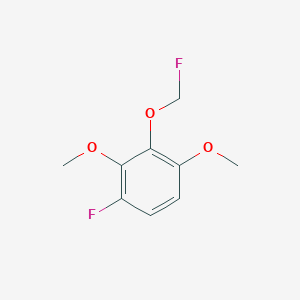
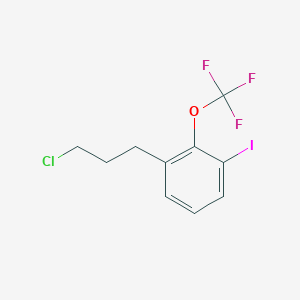
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
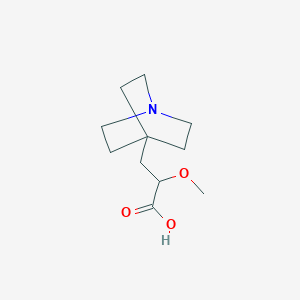
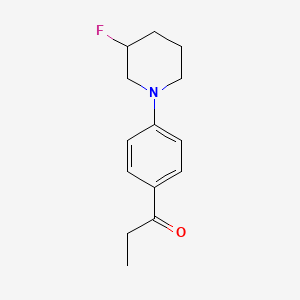
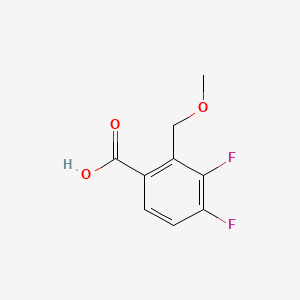
![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
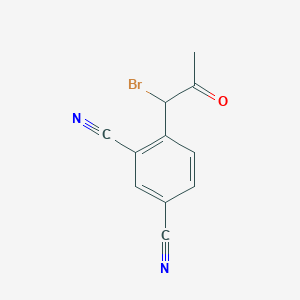
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)

![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
